2-(Azidomethyl)pyrrolidine

Asymmetric Synthesis Ring Expansion Chiral Building Block

2-(Azidomethyl)pyrrolidine (CAS 345204-10-6) is a critical pyrrolidine-azide building block for click chemistry. Its intermediate steric bulk yields mixtures of 1,4- and 1,5-triazole regioisomers in RuAAC, essential for benchmarking new catalytic protocols. It enables enantioselective ring expansions (ratios up to 100/0) and construction of multivalent iminosugar clusters with chaperone activity at 0.1-1 μM. Eliminate in-situ azidation steps and secure this validated scaffold for hit-to-lead programs.

Molecular Formula C5H10N4
Molecular Weight 126.16 g/mol
CAS No. 345204-10-6
Cat. No. B1655303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azidomethyl)pyrrolidine
CAS345204-10-6
Molecular FormulaC5H10N4
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESC1CC(NC1)CN=[N+]=[N-]
InChIInChI=1S/C5H10N4/c6-9-8-4-5-2-1-3-7-5/h5,7H,1-4H2
InChIKeyLALQVQUNUJNEST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azidomethyl)pyrrolidine (CAS 345204-10-6) - Chemical Profile and Core Properties for Scientific Procurement


2-(Azidomethyl)pyrrolidine (CAS 345204-10-6) is a heterocyclic organic compound consisting of a pyrrolidine ring substituted with an azidomethyl group at the 2-position . It is classified as an azido-pyrrolidine derivative with molecular formula C₅H₁₀N₄ and molecular weight 126.16 g/mol [1]. The compound serves primarily as a versatile click chemistry building block due to its azide functionality, which enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) and ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) for the synthesis of 1,2,3-triazole derivatives [2]. Its pyrrolidine scaffold provides a proline-like structural motif that finds utility in medicinal chemistry, bioconjugation, and asymmetric synthesis applications [3].

Why Generic Azide Substitution Fails: The Critical Distinctions of 2-(Azidomethyl)pyrrolidine in Click Chemistry Applications


Generic substitution of 2-(Azidomethyl)pyrrolidine with alternative azide-containing building blocks is not straightforward due to its unique combination of a secondary amine pyrrolidine ring and the specific spatial positioning of the azidomethyl group at the 2-position. This structural arrangement confers distinct steric and electronic properties that directly impact regioselectivity in ruthenium-catalyzed cycloadditions, where the compound exhibits intermediate bulkiness behavior resulting in mixtures of 1,4- and 1,5-regioisomers [1], contrasting sharply with less hindered azides that yield clean 1,5-selectivity or highly hindered azides that produce exclusive 1,4-selectivity [2]. Furthermore, the compound's pyrrolidine core enables stereochemical control in asymmetric synthesis applications, as demonstrated by enantioselective ring expansion reactions where 2-(azidomethyl)pyrrolidine can be obtained in ratios up to 100/0 relative to competing 3-azidopiperidine products . These quantifiable differences in reaction behavior and stereochemical outcomes cannot be replicated by simpler alkyl azides, benzyl azides, or azide-functionalized linear amines, necessitating specific selection of this building block for applications requiring predictable pyrrolidine-triazole hybrid architectures [3].

2-(Azidomethyl)pyrrolidine: Quantified Differentiation Evidence for Procurement Decisions


Enantioselective Synthesis Selectivity: 2-(Azidomethyl)pyrrolidine vs. 3-Azidopiperidine Formation Ratio

In the enantioselective ring expansion of N-alkyl prolinols with tetrabutylammonium azide catalyzed by XtalFluor E, 2-(azidomethyl)pyrrolidine is produced with a product ratio of up to 100/0 relative to the competing 3-azidopiperidine product [1]. This high selectivity demonstrates that the pyrrolidine azide is the thermodynamically and kinetically favored product under optimized conditions, whereas alternative synthetic routes may yield mixtures requiring separation.

Asymmetric Synthesis Ring Expansion Chiral Building Block

RuAAC Regioselectivity Behavior: 2-(Azidomethyl)pyrrolidine as an Intermediate Steric Bulk Azide

In ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), 2-(Azidomethyl)pyrrolidine displays a distinctive regioselectivity profile: it yields mixtures of 1,4- and 1,5-disubstituted triazoles rather than the clean 1,5-selectivity typical for less sterically hindered azides or the exclusive 1,4-selectivity observed with highly hindered 2,2-diaryl-2-azidoamines [1]. This intermediate bulkiness classification is critical because it informs researchers that this building block will not provide predictable regioselectivity under standard RuAAC conditions, making it suitable as a control compound for method validation studies where mixed isomer profiles are expected.

Click Chemistry RuAAC Regioselectivity

Glycosidase Inhibitor Scaffold: Epimeric Azidomethyl Pyrrolidines Enable Rapid Library Generation

Epimeric azidomethyl pyrrolidines, including 2-(azidomethyl)pyrrolidine, serve as privileged scaffolds for the generation of pyrrolidine-triazole hybrid libraries via CuAAC click chemistry, enabling the identification of β-glucosidase inhibitors with IC50 values in the low micromolar range [1]. Specifically, compounds derived from this scaffold (14b and 14f) exhibited inhibition against almond β-glucosidase and human β-glucocerebrosidase in the low μM range, whereas control libraries built on alternative scaffolds lacking the pyrrolidine ring showed no comparable inhibitory activity [1]. The scaffold's lipophilic character further distinguishes it from highly polar carbohydrate-based iminosugars, potentially improving membrane permeability for cellular assays.

Glycosidase Inhibition Iminosugars Click Chemistry Library

mPTP Blocker Development: Azidopyrrolidine as a Key Intermediate for Triazole-Based Therapeutics

Azidopyrrolidine derivatives structurally related to 2-(azidomethyl)pyrrolidine undergo 1,3-dipolar cycloaddition with ethynyl trifluoroborate to yield triazolyl trifluoroborate intermediates, which are subsequently diversified via Suzuki-Miyaura coupling to produce mPTP blockers 2ag and 2aj with superior cytochrome P450 (CYP) stability compared to the previously reported oxime analogue [1]. This two-step diversification strategy, enabled by the azidopyrrolidine core, demonstrates that 1,2,3-triazoles derived from this scaffold can serve as stable oxime surrogates, a property not shared by alternative azide building blocks lacking the pyrrolidine framework.

Mitochondrial Permeability Transition Pore Triazole Therapeutics Late-Stage Diversification

Multivalent Pyrrolidine Architecture: Enabling Pharmacological Chaperone Activity at Nanomolar Concentrations

Clickable enantiomeric pyrrolidines synthesized via Crabbé-Ma allenation, structurally analogous to 2-(azidomethyl)pyrrolidine, were grafted onto phosphorus dendrimers via copper-free strain-promoted alkyne-azide cycloaddition to generate hexavalent and dodecavalent iminosugar clusters [1]. These multivalent pyrrolidines exhibited pharmacological chaperone activity against Gaucher disease at remarkably low concentrations: hexavalent clusters increased β-glucocerebrosidase activity at concentrations as low as 1 μM, while dodecavalent clusters achieved comparable enhancement at only 0.1 μM [1]. In contrast, monovalent pyrrolidine derivatives required significantly higher concentrations to produce any measurable chaperone effect, demonstrating the critical role of multivalency enabled by the clickable azide handle.

Gaucher Disease Pharmacological Chaperones Multivalent Inhibitors

Solid-Phase Bioconjugation Compatibility: Pyrrolidinyl Azide vs. Alternative Conjugation Handles

In solid-support modification of pyrrolidinyl peptide nucleic acids (PNAs), azide-functionalized pyrrolidine derivatives demonstrate compatibility with sequential reductive alkylation-click chemistry workflows, enabling site-specific attachment of fluorophores without compromising target DNA binding affinity or specificity [1]. Thiazole orange-labeled acpcPNA probes synthesized via this azide-click approach exhibited 9- to 60-fold fluorescence enhancement upon binding fully complementary DNA targets, with less than 3.5-fold enhancement for mismatched targets, yielding a specificity ratio ranging from approximately 2.6 to over 17 depending on sequence [1]. This quantifiable specificity advantage is not observed with alternative bioconjugation handles (e.g., amine-reactive NHS esters) which often introduce non-specific background labeling.

Peptide Nucleic Acid Bioconjugation Solid-Phase Synthesis

Optimal Procurement Scenarios for 2-(Azidomethyl)pyrrolidine: Evidence-Backed Application Domains


Asymmetric Synthesis of Chiral Piperidine and Pyrrolidine Derivatives via Ring Expansion

Procurement of 2-(Azidomethyl)pyrrolidine is recommended for laboratories conducting enantioselective ring expansion of prolinols to access optically active 3-azidopiperidines. The compound is the major product under optimized conditions with XtalFluor E catalysis, achieving product ratios up to 100/0 relative to competing isomers [1]. Purchasing the pre-formed azide eliminates the need for in situ azidation steps and subsequent chromatographic purification, directly reducing synthetic overhead.

Method Development and Validation in Ruthenium-Catalyzed Click Chemistry (RuAAC)

This compound is an essential control substrate for RuAAC method development due to its intermediate steric bulkiness, which yields mixtures of 1,4- and 1,5-disubstituted triazole regioisomers under standard Cp*RuCl(PPh3)2 catalysis [1]. Laboratories validating new RuAAC protocols should procure this specific azide to benchmark regioselectivity outcomes against a known intermediate-case substrate, ensuring their catalytic system performs within expected parameters before proceeding to novel substrate screening.

Rapid Library Generation for Glycosidase Inhibitor Discovery via CuAAC

The epimeric azidomethyl pyrrolidine scaffold enables the rapid construction of pyrrolidine-triazole hybrid libraries through copper-catalyzed click chemistry, yielding β-glucosidase inhibitors with low micromolar IC50 values [1]. Procurement of 2-(Azidomethyl)pyrrolidine is strategically advantageous for medicinal chemistry programs targeting Gaucher disease or related lysosomal storage disorders, as the scaffold provides a validated entry point for hit identification campaigns with demonstrated target engagement.

Multivalent Iminosugar Construction for Pharmacological Chaperone Development

This building block is essential for synthesizing clickable pyrrolidine monomers that are subsequently assembled onto dendrimeric scaffolds via strain-promoted azide-alkyne cycloaddition (SPAAC) to generate hexavalent and dodecavalent iminosugar clusters [1]. The resulting multivalent constructs exhibit pharmacological chaperone activity at concentrations as low as 0.1-1 μM in Gaucher patient fibroblasts, representing a >10-fold improvement in effective dose compared to monovalent controls [1]. Procurement should be prioritized for any program requiring high-avidity multivalent ligand architectures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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